1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a furan moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-furylmethylamine to form the intermediate sulfonamide. This intermediate is then reacted with 3-piperidinecarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide
Uniqueness: 1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs with pyridine or thiophene rings.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-25-16-7-9-18(10-8-16)27(23,24)21-11-3-5-15(14-21)19(22)20-13-17-6-4-12-26-17/h4,6-10,12,15H,2-3,5,11,13-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOQDIJPSNEUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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